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Cat. No.: B167073 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and logical

workflow employed in the structural elucidation of Respinomycin A1, a novel anthracycline

antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific

quantitative NMR data from the original research is not publicly available within the search

results, this document details the experimental protocols and the data integration strategy that

lead to the complete structural assignment.

Introduction to Respinomycin A1 and Structural
Elucidation
Respinomycin A1 is a complex glycosidic antibiotic belonging to the anthracycline class,

produced by Streptomyces xanthocidicus.[1] Like other anthracyclines, it possesses a

polycyclic aromatic aglycone core attached to sugar moieties. Determining the precise structure

—including the constitution of the aglycone, the nature and sequence of the sugars, the points

of glycosidic linkages, and the relative stereochemistry—is critical for understanding its

mechanism of action and for any future drug development efforts.

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of

novel, complex organic molecules like Respinomycin A1 in solution.[2][3] A combination of

one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a wealth of

information about the molecule's atomic connectivity and spatial arrangement. The structure of
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Respinomycin A1 was successfully determined using a suite of these techniques, including

1H-1H COSY, 13C-1H COSY (HSQC/HMQC), HMBC, and NOESY experiments.[1]

Experimental Protocols in NMR Spectroscopy
The successful elucidation of a complex natural product relies on the acquisition of high-quality

NMR data from a series of carefully selected experiments. The general protocols for these key

experiments are outlined below.

2.1 Sample Preparation A purified sample of Respinomycin A1 (typically 1-10 mg) is dissolved

in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) to a final volume of approximately

0.5-0.6 mL in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the

compound's solubility and to avoid overlapping solvent signals with key analyte resonances. A

small amount of a reference standard, such as tetramethylsilane (TMS), may be added to

calibrate the chemical shift scale to 0.00 ppm.

2.2 1D NMR Spectroscopy (¹H and ¹³C)

¹H NMR (Proton NMR): This is the foundational experiment. It provides information on the

number of distinct proton environments, their chemical shifts (indicating the electronic

environment), signal integrals (indicating the relative number of protons), and coupling

constants (J-couplings, which reveal adjacent protons).

¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms in

the molecule. Coupled with spectral editing techniques like DEPT (Distortionless

Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and

quaternary carbons.

2.3 2D NMR Spectroscopy

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to

each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect

signals from protons that are part of the same spin system, allowing for the tracing of

molecular fragments like sugar rings or alkyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of the carbon atoms to which they are directly attached (one-bond
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¹H-¹³C correlation). It is invaluable for assigning the ¹³C chemical shift to every protonated

carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most critical experiments

for elucidating the overall carbon skeleton. It reveals correlations between protons and

carbons over longer ranges, typically two to three bonds. These long-range correlations are

essential for connecting the individual spin systems identified by COSY, for instance, linking

a sugar unit to the aglycone or connecting quaternary carbons to the rest of the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that

are close to each other in space (typically <5 Å), regardless of whether they are connected

through bonds. The intensity of NOESY cross-peaks is related to the distance between the

protons, providing crucial information for determining the molecule's relative stereochemistry

and 3D conformation.

Data Presentation and Structural Analysis Workflow
The data obtained from the aforementioned NMR experiments are systematically analyzed to

piece together the structure of Respinomycin A1.

3.1 Data Summary Tables

While the specific numerical data for Respinomycin A1 are not available from the search

results, the findings would be organized into structured tables for clear interpretation and

comparison. The templates for these tables are shown below.

Table 1: Template for ¹H NMR Data of Respinomycin A1

Position δH (ppm) Multiplicity J (Hz) Assignment

e.g., H-1' e.g., 5.25 d 3.5 Anomeric H

e.g., OCH₃ e.g., 3.98 s - Methoxy group

| ... | ... | ... | ... | ... |

Table 2: Template for ¹³C NMR Data of Respinomycin A1
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Position δC (ppm) Type (DEPT) Assignment

e.g., C-1' e.g., 101.2 CH Anomeric C

e.g., C=O e.g., 185.4 C Quinone carbonyl

| ... | ... | ... | ... |

3.2 Visualization of the Elucidation Process

The logical flow from raw data to the final structure involves several interconnected steps. The

following diagrams illustrate this workflow.
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Caption: General experimental workflow for the structural elucidation of Respinomycin A1.
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Caption: Logical integration of data from various NMR experiments to determine the final

structure.

3.3 Step-by-Step Elucidation Logic

Fragment Identification (COSY): Analysis of the COSY spectrum allows for the identification

of all proton-proton coupled networks. For Respinomycin A1, this would trace out the
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individual sugar units and any aliphatic chains within the aglycone, defining them as

separate molecular fragments or "spin systems."

Carbon Skeleton Assignment (HSQC & ¹³C): The HSQC spectrum is used to assign a

specific carbon signal to each proton signal from the 1D ¹H NMR. This populates the carbon

framework of the fragments identified in the previous step. The DEPT and ¹³C spectra reveal

the presence and location of quaternary carbons, which are not visible in the HSQC.

Connecting the Fragments (HMBC): The HMBC spectrum is paramount for assembling the

full structure. Key HMBC correlations would be sought to connect the fragments. For

example:

A correlation from an anomeric proton on a sugar ring to a carbon in the aglycone

definitively establishes the point of glycosidic linkage.

Correlations between protons on different sugar units establish the sequence in a

disaccharide or trisaccharide chain.

Correlations from various protons to the quaternary carbons (e.g., carbonyls) place these

key functional groups within the aglycone framework.

Determining Stereochemistry (NOESY): Once the planar structure is established, the

NOESY spectrum is used to define the 3D arrangement. Key NOE signals would reveal:

The relative orientation of substituents on the sugar rings (e.g., axial vs. equatorial).

The spatial proximity between protons on the sugar moieties and protons on the aglycone,

defining the conformation around the glycosidic bond.

The relative stereochemistry of chiral centers within the aglycone itself.

Conclusion
The structural elucidation of Respinomycin A1 is a quintessential example of the power of

modern NMR spectroscopy in natural product chemistry. Through a logical and systematic

application of 1D and 2D NMR experiments, it is possible to progress from a purified unknown

compound to a fully defined chemical structure. The integration of data from COSY, HSQC,
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HMBC, and NOESY allows for the unambiguous determination of the complex carbon skeleton,

the sequence and linkage of multiple sugar units, and the intricate relative stereochemistry of

the entire molecule. This detailed structural knowledge is the foundation for all further research

into the biological activity and therapeutic potential of this novel antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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